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molecular formula C9H8ClNO B8712012 6-Chloro-3-methylisoindolin-1-one CAS No. 1440519-60-7

6-Chloro-3-methylisoindolin-1-one

Cat. No. B8712012
M. Wt: 181.62 g/mol
InChI Key: TUNPGFWFOSMQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

Under N2 protection, triethylsilane (23 g, 200 mmol) and trifluoroboron etherate (8.51 g, 60 mmol) were added successively at −15° C. to a mixture of 5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one and 6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one (3.95 g, 20 mmol) in dry DCM (100 mL). Afterwards, the reaction mixture was stirred at room temperature for 2 hours and a saturated aqueous solution of NaHCO3 (30 mL) was added. The mixture was then extracted with DCM and the organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude mixture of products. The two regioisomers were separated by prep-HPLC to give the title compounds, 5-chloro-3-methyl-2,3-dihydro-isoindol-1-one (0.4 g, 11%) and 6-chloro-3-methyl-2,3-dihydro-isoindol-1-one (0.35 g, 9.6%) as white solids. MS: 182.0 (M+H+).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step One
Name
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.B(F)(F)F.CCOCC.[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][C:21]2(O)[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([C:35](O)([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][CH:21]2[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([CH:35]([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
8.51 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)(C)O
Name
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
3.95 g
Type
reactant
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Afterwards, the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude
ADDITION
Type
ADDITION
Details
mixture of products
CUSTOM
Type
CUSTOM
Details
The two regioisomers were separated by prep-HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133158B2

Procedure details

Under N2 protection, triethylsilane (23 g, 200 mmol) and trifluoroboron etherate (8.51 g, 60 mmol) were added successively at −15° C. to a mixture of 5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one and 6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one (3.95 g, 20 mmol) in dry DCM (100 mL). Afterwards, the reaction mixture was stirred at room temperature for 2 hours and a saturated aqueous solution of NaHCO3 (30 mL) was added. The mixture was then extracted with DCM and the organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude mixture of products. The two regioisomers were separated by prep-HPLC to give the title compounds, 5-chloro-3-methyl-2,3-dihydro-isoindol-1-one (0.4 g, 11%) and 6-chloro-3-methyl-2,3-dihydro-isoindol-1-one (0.35 g, 9.6%) as white solids. MS: 182.0 (M+H+).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step One
Name
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.B(F)(F)F.CCOCC.[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][C:21]2(O)[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([C:35](O)([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][CH:21]2[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([CH:35]([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
8.51 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)(C)O
Name
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
Quantity
3.95 g
Type
reactant
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Afterwards, the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude
ADDITION
Type
ADDITION
Details
mixture of products
CUSTOM
Type
CUSTOM
Details
The two regioisomers were separated by prep-HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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